2-(4-chlorophenyl)-N-3-pyridinylacetamide
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Overview
Description
2-(4-chlorophenyl)-N-3-pyridinylacetamide, also known as CPCA, is a chemical compound that has been widely studied for its potential use in the field of neuroscience. CPCA is a selective inhibitor of the enzyme cyclic nucleotide phosphodiesterase (PDE) type 4, which plays an important role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDE4 by CPCA has been shown to have a number of interesting effects on the nervous system, making it a promising target for further research.
Mechanism of Action
2-(4-chlorophenyl)-N-3-pyridinylacetamide selectively inhibits the PDE4 enzyme, which is responsible for the breakdown of cAMP and cGMP. By inhibiting PDE4, 2-(4-chlorophenyl)-N-3-pyridinylacetamide increases the intracellular levels of cAMP and cGMP, which can have a number of downstream effects. For example, cAMP is known to activate protein kinase A (PKA), which can phosphorylate a variety of target proteins and modulate their activity. cGMP, on the other hand, can activate protein kinase G (PKG) and modulate the activity of ion channels and other signaling molecules.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-3-pyridinylacetamide has been shown to have a number of interesting effects on the nervous system. For example, it has been shown to enhance LTP in hippocampal slices, which is thought to be a key mechanism underlying learning and memory. 2-(4-chlorophenyl)-N-3-pyridinylacetamide has also been shown to increase the survival of dopaminergic neurons in a model of Parkinson's disease, suggesting that it may have neuroprotective effects. In addition, 2-(4-chlorophenyl)-N-3-pyridinylacetamide has been shown to increase the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-chlorophenyl)-N-3-pyridinylacetamide in lab experiments is its high selectivity for PDE4, which allows for more precise manipulation of the cAMP/cGMP signaling pathway. In addition, 2-(4-chlorophenyl)-N-3-pyridinylacetamide has been shown to have relatively low toxicity in vitro and in vivo, making it a promising candidate for further research. However, one limitation of using 2-(4-chlorophenyl)-N-3-pyridinylacetamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of interesting directions for future research on 2-(4-chlorophenyl)-N-3-pyridinylacetamide. For example, it would be interesting to investigate the effects of 2-(4-chlorophenyl)-N-3-pyridinylacetamide on other signaling pathways in addition to the cAMP/cGMP pathway. In addition, it would be interesting to explore the potential therapeutic applications of 2-(4-chlorophenyl)-N-3-pyridinylacetamide in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, it would be useful to develop more efficient methods for synthesizing and purifying 2-(4-chlorophenyl)-N-3-pyridinylacetamide, which could facilitate its use in future research.
Synthesis Methods
The synthesis of 2-(4-chlorophenyl)-N-3-pyridinylacetamide has been described in several scientific publications. One commonly used method involves the reaction of 4-chlorobenzoyl chloride with 3-pyridinylamine in the presence of a base such as triethylamine, followed by reaction with acetic anhydride to form the final product. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
2-(4-chlorophenyl)-N-3-pyridinylacetamide has been studied extensively in vitro and in vivo for its effects on the nervous system. One of the most interesting findings is its ability to enhance long-term potentiation (LTP), a process that is thought to underlie learning and memory. In addition, 2-(4-chlorophenyl)-N-3-pyridinylacetamide has been shown to increase the survival of dopaminergic neurons in a model of Parkinson's disease, suggesting that it may have neuroprotective effects.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-11-5-3-10(4-6-11)8-13(17)16-12-2-1-7-15-9-12/h1-7,9H,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKWISYLDAUBJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47202899 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Chloro-phenyl)-N-pyridin-3-yl-acetamide |
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